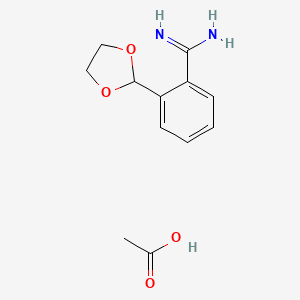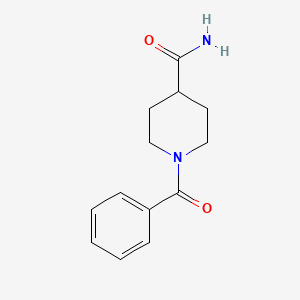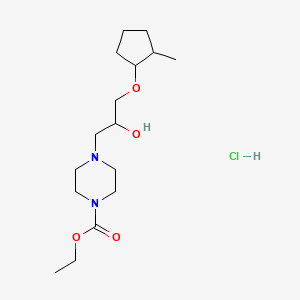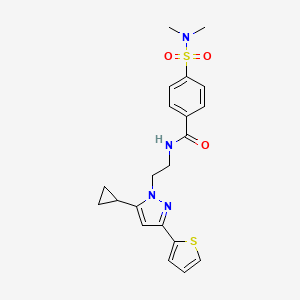
5-((4-(4-(3-Methoxyphenyl)piperazin-1-yl)piperidin-1-yl)methyl)thiophene-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-((4-(4-(3-Methoxyphenyl)piperazin-1-yl)piperidin-1-yl)methyl)thiophene-2-carbonitrile” is a complex organic molecule. It contains several functional groups and structural motifs that are common in pharmaceuticals and other biologically active compounds. These include a methoxyphenyl group, a piperazine ring, a piperidine ring, a thiophene ring, and a nitrile group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperazine and piperidine rings would add three-dimensionality to the molecule, and the electron-donating methoxy group and electron-withdrawing nitrile group could potentially create interesting electronic effects .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer that it might undergo reactions typical of its functional groups. For example, the nitrile group could undergo hydrolysis to form a carboxylic acid, and the piperazine ring could potentially undergo substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar nitrile and methoxy groups could potentially increase its solubility in polar solvents .科学的研究の応用
Synthesis and Biological Activity
Compounds with structures incorporating elements like methoxyphenyl, piperazin-1-yl, piperidin-1-yl, and thiophene-2-carbonitrile moieties have been synthesized and evaluated for various biological activities. For instance, novel derivatives including 1,2,4-triazole and piperazine have been synthesized and screened for antimicrobial activities. Some of these compounds demonstrated good or moderate activity against test microorganisms, indicating the potential of similar structures in antimicrobial research (Bektaş et al., 2007).
Herbicidal Applications
Derivatives incorporating methoxyphenyl and piperazine groups have also been synthesized for potential applications in agriculture. For example, a series of pyrido[4,3-d][1,3]oxazine-8-carbonitrile derivatives demonstrated significant herbicidal activity against both monocotyledonous and dicotyledonous plants. This highlights the compound's potential in the development of new herbicides (Sun et al., 2019).
Neuroreceptor Binding and Antagonism
Research into compounds with piperazine and methoxyphenyl structures has also extended into neuroreceptor binding and antagonism, focusing on their potential as ligands for serotonin receptors. Such studies are crucial for developing new therapeutics for neurological and psychiatric disorders. New (2-methoxyphenyl)piperazine derivatives, for instance, have been evaluated for their affinity to 5-HT1A receptors, offering insights into the design of compounds with potential applications in treating neurological conditions (Orjales et al., 1995).
Anticancer Research
Compounds featuring the methoxyphenyl group have been investigated for their anticancer properties. Molecular stabilities, conformational analyses, and molecular docking studies have shed light on the anti-cancer properties of benzimidazole derivatives bearing 1,2,4-triazole, showing how modifications at the molecular level can influence anti-cancer activity (Karayel, 2021).
将来の方向性
特性
IUPAC Name |
5-[[4-[4-(3-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]methyl]thiophene-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4OS/c1-27-20-4-2-3-19(15-20)26-13-11-25(12-14-26)18-7-9-24(10-8-18)17-22-6-5-21(16-23)28-22/h2-6,15,18H,7-14,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUHGKVVKZGFES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3CCN(CC3)CC4=CC=C(S4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2967350.png)

![Ethyl 2-[2-[2-(2,4-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2967353.png)
![N-(2-ethylphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2967355.png)





![2,2-Dimethylbenzo[d][1,3]dioxole-4-carbaldehyde](/img/structure/B2967365.png)




